molecular formula C14H13O2P B14685383 1-(Diphenylphosphoryl)ethan-1-one CAS No. 27384-09-4

1-(Diphenylphosphoryl)ethan-1-one

Katalognummer: B14685383
CAS-Nummer: 27384-09-4
Molekulargewicht: 244.22 g/mol
InChI-Schlüssel: VGWIYVRMPOOWBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diphenylphosphoryl)ethan-1-one is an organic compound characterized by the presence of a phosphoryl group attached to an ethanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphoryl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine oxide with an appropriate ketone under acidic conditions. For instance, the reaction of diphenylphosphine oxide with acetophenone in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical methods can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Diphenylphosphoryl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-(Diphenylphosphoryl)ethan-1-one involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity and stability of the compound. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Diphenylphosphoryl)ethan-1-one is unique due to its specific phosphoryl group attachment, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research .

Eigenschaften

CAS-Nummer

27384-09-4

Molekularformel

C14H13O2P

Molekulargewicht

244.22 g/mol

IUPAC-Name

1-diphenylphosphorylethanone

InChI

InChI=1S/C14H13O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI-Schlüssel

VGWIYVRMPOOWBC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.